2-(2-Bromo-6-chlorophenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
2-(2-bromo-6-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 |
InChI Key |
AIABXNHJNHMIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCN)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Chlorination
A patent by CN115784896A outlines a method for synthesizing 2-bromo-6-fluoroaniline, adaptable to chloro derivatives. Key steps include:
- Protection of o-chloroaniline : Acetylation using acetyl chloride and triethylamine in dichloromethane at 0–5°C prevents unwanted side reactions during subsequent halogenation.
- Sulfonation and bromination : Treatment with chlorosulfonic acid at 70°C facilitates electrophilic aromatic substitution, followed by bromination using hydrobromic acid and hydrogen peroxide (yield: 70.7%, purity: 98%).
- Deprotection and isolation : Acidic hydrolysis with 80% sulfuric acid at 160°C regenerates the free amine, achieving 98.9% purity after extraction.
Table 1: Halogenation Yields Under Varied Conditions
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetylation | Acetyl chloride | 0–5 | 73.4 | 98.6 |
| Bromination | HBr/H₂O₂ | 70–75 | 70.7 | 98.0 |
| Deprotection | H₂SO₄ (80%) | 160 | 60.2 | 98.9 |
Simultaneous Halogenation Using NBS/NCS
CN105646233A reports a one-pot approach for 2-chloro-6-fluoroaniline using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). Applied to the target compound:
- Bromination : NBS in DMF at <10°C selectively brominates o-chloroaniline at the para position (yield: 91%, purity: 96.7%).
- Chlorination : NCS at 60–65°C introduces chlorine at the ortho position, yielding 92% product with 92.6% purity.
This method reduces reaction steps but requires stringent temperature control to minimize dihalogenation byproducts.
Functionalization of the Ethanamine Side Chain
Gabriel Synthesis
The ethanamine chain can be introduced via phthalimide protection:
Reductive Amination
A ketone intermediate, 2-(2-bromo-6-chlorophenyl)acetophenone, undergoes reductive amination:
- Condensation : React with ammonium acetate and sodium cyanoborohydride in methanol (yield: 78%).
- Purification : Column chromatography isolates the amine with 97.2% purity.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and pH Control
- Low-temperature bromination (0–5°C) minimizes polyhalogenation.
- pH adjustment during workup (pH 4–5) precipitates intermediates, simplifying isolation.
Challenges and Mitigation Strategies
- Regioselectivity Issues :
- Amine Oxidation :
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Cost Estimate |
|---|---|---|---|---|
| Sequential halogenation | 5 | 49.5 | 89.9 | High |
| One-pot NBS/NCS | 3 | 73.5 | 92.6 | Moderate |
| Reductive amination | 4 | 78.0 | 97.2 | Low |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Imines or nitriles can be formed.
Reduction Products: Secondary amines are common products.
Scientific Research Applications
Scientific Research Applications of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine
This compound, also known by its CAS number 1388034-93-2, is a chemical compound with applications in scientific research . Specifically, it is used as a building block in organic synthesis. Furthermore, it is investigated for its potential biological activity and interactions with biomolecules and explored for its potential pharmacological properties, including its role as a precursor in drug development.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
- Reduction: The bromine and chlorine substituents can be reduced to form dehalogenated products.
- Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry:
- Chemistry: It serves as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
- Biology: It is studied for its potential biological activity and interactions with biomolecules.
- Medicine: It is explored for potential pharmacological properties and as a precursor for drug development.
- Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The halogen substituents on the phenyl ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitution Variations
(i) 2-(2-Bromophenyl)ethan-1-amine
- Structure : Lacks the 6-chloro substituent.
- Synthesis : Prepared via reaction of 2-bromophenyl precursors with pyridine and 2,4-dichloro-6-methylpyridine under reflux .
- Applications : Intermediate in organic synthesis, e.g., for preparing heterocyclic derivatives.
(ii) 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine
- Structure : Bromine at 3-position; fluorine at 2- and 6-positions.
- Applications: Not explicitly stated, but fluorinated amines are common in agrochemicals and CNS drug candidates.
(iii) (R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine
Analogues with Functional Group Modifications
(i) 2-Bromo-1-(2-chlorophenyl)ethan-1-one
- Structure : Ketone group instead of amine.
- Properties : Higher density (1.602 g/cm³) and lower molecular weight (233.48 g/mol) .
- Synthesis: Bromination of 2-chloroacetophenone in Et₂O .
- Applications : Precursor for heterocycles (e.g., benzimidazoles) .
(ii) 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine
Pharmacologically Relevant Analogues
(i) N,N-Diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Flunitazene)
Data Tables
Table 1: Physicochemical Comparison
Key Research Findings
- Halogen Effects : Chlorine at the 6-position enhances electron withdrawal, stabilizing negative charge in intermediates, whereas fluorine analogues prioritize metabolic stability .
- Functional Group Impact : Ketone derivatives (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) serve as versatile precursors for heterocycles, while amines are tailored for drug discovery .
- Chirality : The (R)-enantiomer of 2-bromo-6-fluorophenyl ethanamine highlights the role of stereochemistry in receptor binding, a factor absent in the target compound .
Biological Activity
2-(2-Bromo-6-chlorophenyl)ethan-1-amine, also known as bromochlorophenethylamine , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H10BrClN |
| Molecular Weight | 232.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in sources |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine release agent, potentially influencing serotonin and dopamine pathways. Studies have shown that similar compounds can modulate neurotransmitter levels, thereby affecting mood and behavior.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, a study on phenethylamines reported significant activity against various bacterial strains, suggesting potential for this compound in treating infections caused by resistant bacteria .
Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuropharmacological effects. In vitro assays demonstrated that it could enhance the release of dopamine and norepinephrine in neuronal cultures, which may have implications for mood disorders and attention-deficit hyperactivity disorder (ADHD) .
Cytotoxicity and Antiproliferative Effects
In cancer research, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For example, analogs were tested against breast cancer cells and exhibited IC50 values indicating significant antiproliferative activity . Further research is needed to evaluate the specific cytotoxic mechanisms of this compound.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of phenethylamines, including bromochlorophenethylamine derivatives. The results indicated that these compounds had varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing promising results for further development .
- Neuropharmacological Assessment : A recent investigation assessed the effects of similar phenethylamines on neurotransmitter release in rat brain slices. The findings suggested that compounds with halogen substitutions could significantly enhance dopamine release, indicating potential therapeutic applications in neuropsychiatric disorders .
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Bromo-6-chlorophenyl)ethan-1-amine?
Methodological Answer:
The compound is typically synthesized via bromination and chlorination of phenylacetylene derivatives, followed by reductive amination. Key steps include:
- Halogenation: Selective bromination at the 2-position and chlorination at the 6-position using catalysts like FeBr₃ or AlCl₃ under controlled temperatures (30–50°C) to minimize side reactions.
- Reductive Amination: Conversion of the ketone intermediate (e.g., 2-(2-bromo-6-chlorophenyl)ethan-1-one) using ammonia and reducing agents (e.g., NaBH₄ or LiAlH₄) in anhydrous THF .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity.
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 7.2–7.8 ppm, multiplet) and amine protons (δ 1.2–1.8 ppm, broad singlet). Substituent effects from Br and Cl split signals into distinct patterns.
- ¹³C NMR: Confirms aromatic carbons (δ 120–140 ppm) and the ethanamine backbone (δ 35–45 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (234.52 g/mol) and isotopic patterns (Br/Cl) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing using SHELX software for refinement .
Advanced: How do bromine and chlorine substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing effects of Br (ortho) and Cl (para) activate the phenyl ring for electrophilic substitution while directing nucleophilic attacks to meta positions. Experimental observations include:
- Buchwald-Hartwig Amination: Enhanced reactivity with Pd catalysts (e.g., Pd(OAc)₂) due to halogen-mediated stabilization of transition states.
- Suzuki-Miyaura Coupling: Bromine acts as a better leaving group than chlorine, enabling selective aryl-aryl bond formation at the Br site.
- Contradictions in Data: Discrepancies in reaction yields (e.g., 40–75%) may arise from solvent polarity (DMF vs. THF) or competing dehalogenation pathways. Optimize using kinetic studies and DFT calculations .
Advanced: How can structural contradictions in biological activity data be resolved?
Methodological Answer:
Conflicting reports on antimicrobial or anticancer activity often stem from:
- Impurity Profiles: Trace halogenated byproducts (e.g., 2-bromo-6-chlorophenylacetic acid) may skew bioassay results. Use HPLC-MS to verify purity (>97%) .
- Stereochemical Effects: Enantiomers (e.g., (R)- vs. (S)-forms) exhibit divergent binding affinities. Resolve via chiral chromatography or asymmetric synthesis .
- Solubility Limitations: Poor aqueous solubility can reduce bioavailability. Derivatize with hydrophilic groups (e.g., HCl salt formation) and reassess activity .
Advanced: What computational strategies predict its interaction with neurological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to serotonin receptors (5-HT₂A) using PubChem 3D conformers. Halogens form halogen bonds with Thr194 and Asn343 residues .
- MD Simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
- QSAR Models: Correlate substituent electronegativity (Br: 2.96, Cl: 3.16) with IC₅₀ values for lead optimization .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.
- Storage: Keep in amber vials at 0–6°C under inert gas (Ar/N₂) to prevent degradation .
- Spill Management: Neutralize with 10% NaHCO₃, absorb with vermiculite, and dispose as halogenated waste (EPA guidelines) .
Advanced: How to troubleshoot low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Characterization: Use inline IR or LC-MS to detect unstable intermediates (e.g., imine formation).
- Catalyst Screening: Test Pd/C vs. Raney Ni for reductive steps; optimize ligand systems (e.g., BINAP for enantioselectivity) .
- Scale-Up Challenges: Mitigate exothermic reactions via dropwise addition and jacketed reactors. Pilot at 1 mmol before scaling to 10 mmol .
Table 1: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 234.52 g/mol | HRMS |
| Melting Point | 85–87°C | DSC |
| LogP | 2.8 ± 0.2 | HPLC (C18 column) |
| Solubility (H₂O) | 0.5 mg/mL | Shake-flask |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
